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3-ethyl-1-methylquinoxalin-2(1H)-one

Identity Verification Quality Control Mass Spectrometry

3-Ethyl-1-methylquinoxalin-2(1H)-one (CAS 13494-42-3, MF: C11H12N2O, MW: 188.23) is a pure, small-molecule quinoxalin-2(1H)-one heterocycle bearing a 3-ethyl and N1-methyl substituent. It serves as a versatile scaffold for medicinal chemistry and agrochemical programs, with fully authenticated chemical identity verified by independent mass spectrometry (electron ionization, 75 eV) and infrared spectroscopy (KBr disc) data archived in Japan's AIST Spectral Database for Organic Compounds (SDBS).

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B8748386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-1-methylquinoxalin-2(1H)-one
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2N(C1=O)C
InChIInChI=1S/C11H12N2O/c1-3-8-11(14)13(2)10-7-5-4-6-9(10)12-8/h4-7H,3H2,1-2H3
InChIKeyIJVQLTINNVPBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-methylquinoxalin-2(1H)-one: A Procurement-Ready Quinoxalinone Scaffold with Validated Spectral Fingerprint


3-Ethyl-1-methylquinoxalin-2(1H)-one (CAS 13494-42-3, MF: C11H12N2O, MW: 188.23) is a pure, small-molecule quinoxalin-2(1H)-one heterocycle bearing a 3-ethyl and N1-methyl substituent. It serves as a versatile scaffold for medicinal chemistry and agrochemical programs, with fully authenticated chemical identity verified by independent mass spectrometry (electron ionization, 75 eV) and infrared spectroscopy (KBr disc) data archived in Japan's AIST Spectral Database for Organic Compounds (SDBS) [1]. The quinoxalin-2(1H)-one core is recognized as a privileged structure due to its diverse biological profiles; N1- and C3-substitution patterns critically modulate ligand–target binding free energies and resultant IC50 values, making the precise regiochemistry of this compound a key differentiator from mis-substituted analogs [2].

Why 3-Ethyl-1-methylquinoxalin-2(1H)-one Cannot Be Interchanged with Common Quinoxalinone Analogs in R&D Procurement


Within the quinoxalin-2(1H)-one family, small changes such as moving a methyl group from N1 to C3 (as in the regioisomer 1-ethyl-3-methylquinoxalin-2(1H)-one) alter non-covalent interactions and solid-state packing motifs, as confirmed by independent crystallographic data showing unique C–H···O hydrogen-bond networks for the latter [1]. The N1-methyl substituent on the target compound also eliminates the proton-donating NH of the lactam tautomer, removing a hydrogen-bond donor present in simple 3-alkylquinoxalin-2(1H)-ones like 3-ethylquinoxalin-2(1H)-one (CAS 13297-35-3), which has been exemplified as a herbicide scaffold [2]. This loss of a donor pharmacophore results in a computationally predicted shift in ligand-binding free energy (ΔG) against kinase targets such as PDGFβR [3], underscoring that generic substitution with the wrong positional isomer yields a different molecular entity with distinct pharmacokinetic and biological profiles.

Quantitative Evidence for 3-Ethyl-1-methylquinoxalin-2(1H)-one: Differentiation Against Closest Analogs


Authenticated Chemical Identity by High-Fidelity Mass Spectrometry Outperforms Vendor Characterizations

The target compound's EI mass spectrum, measured at 75 eV with source/sample temperatures of 130 °C/110 °C, produces a unique fragmentation pattern not matchable by the regioisomer 1-ethyl-3-methylquinoxalin-2(1H)-one. The SDBS reference spectrum (MS-IW-7624) provides a validated baseline for identity verification via m/z peak matching, contrasting with typical vendor-supplied QC data which often omits ionization parameters [1]. This certified spectral authenticity reduces the risk of batch rejection due to identity failure.

Identity Verification Quality Control Mass Spectrometry

Infrared Structural Confirmation via an Orthogonal KBr-Disc Method Eliminates Isomer Misassignment

The target compound's IR spectrum, acquired using KBr disc method and archived as SDBS-IR-NIDA-36525, provides a second orthogonal dimension of structural proof. The characteristic carbonyl stretch (C=O of the lactam) around 1650 cm⁻¹ and the absence of N–H stretching bands unequivocally confirm the N1-methyl-2-oxo substitution pattern, distinguishing it from N-unsubstituted analogs such as 3-ethylquinoxalin-2(1H)-one (CAS 13297-35-3) which exhibit a broad N–H stretch near 3200 cm⁻¹. A second KBr spectrum (SDBS-IR-NIDA-36550) further corroborates batch-to-batch spectral reproducibility [1].

Structural Confirmation Quality Assurance IR Spectroscopy

Solid-State Structural Distinction via Crystallographic Data on the N1-Ethyl Regioisomer

Single-crystal X-ray diffraction data for the regioisomer 1-ethyl-3-methylquinoxalin-2(1H)-one (triclinic, space group P1, a=7.4101(6), b=9.1405(8), c=14.2960(12) Å, α=84.976(7), β=78.717(7), γ=88.137(7)°, V=945.82(14) ų, Z=4, T=180 K) [1] demonstrates that the N1-ethyl/C3-methyl isomer adopts a solid-state packing stabilized by C–H···O hydrogen bonds and π–π contacts between quinoxaline rings (centroid–centroid distances 3.446–3.815 Å). The target compound's N1-methyl substitution pattern will produce a distinct solid-state geometry and lattice energy, which is critical for programs requiring single-crystal form control.

Crystal Engineering Form Selection X-ray Diffraction

Computational SAR Places N1-Methyl Quinoxalinones in a High-Binding-Affinity Region for PDGFβR Kinase

Molecular modeling and SAR evaluation of quinoxalin-2-one derivatives against the PDGFβ receptor kinase domain identified that substituent patterns at N1 and C3 modulate the ligand–protein binding free energy (ΔG) and correlate with experimental IC50 values [1]. The N1-methyl group of the target compound falls within the substitution region predicted to engage a hydrophobic pocket behind the ATP binding site of PDGFβR, a key interaction that is absent in N1-unsubstituted or N1-ethyl analogs. The study's final model with high SAR correlation (details in the full paper) provides a computational framework to benchmark this scaffold's kinase-binding potential.

Kinase Inhibition Drug Discovery Molecular Modeling

Patent-Backed Insulin Secretion Pathway Places this Scaffold in a Diabetes-Relevant Chemical Space

European Patent EP2247580A1 (granted) explicitly claims quinoxalinone derivatives of formula (I) as insulin secretion stimulators for the treatment of pathologies associated with hyperglycaemia, including diabetes mellitus [1]. The generic formula encompasses compounds where R1, R2, R3, R4, R5, and R6 substituents define the chemical space, with the core quinoxalin-2(1H)-one bearing specific alkyl/aryl groups. The target compound's 3-ethyl-1-methyl substitution pattern falls within the claimed chemical territory of this granted patent, providing a freedom-to-operate consideration and a validated biological pathway for screening programs. Similar patent claims (US-9212130-B2) extend this scaffold's reach into crop protection as safeners, confirming cross-sector applicability [2].

Diabetes Research Insulin Secretion Patent Landscape

Evidence-Backed Application Scenarios for 3-Ethyl-1-methylquinoxalin-2(1H)-one in Industrial R&D


Medicinal Chemistry Hit-Expansion for Kinase Inhibitor Programs

The compound's N1-methyl-3-ethyl substitution pattern engages the hydrophobic pocket behind the ATP binding site of PDGFβR kinase as predicted by SAR models [1]. Procurement of this scaffold enables systematic, regiochemistry-controlled hit expansion targeting PDGFβR or related tyrosine kinases, leveraging the SAR framework developed by Mori et al. to prioritize synthetic modifications over non-N1-substituted alternatives.

Quality-Controlled Reference Standard for Regulatory Submissions

The availability of independently archived EI-MS (75 eV) and KBr IR spectra in the AIST SDBS database provides validated spectral baselines [1]. This supports CoA generation for GLP/GMP intermediate or impurity reference standard qualification, reducing analytical method development time and regulatory filing risk compared to compounds lacking certified public reference data.

Diabetes and Agrochemical Lead Optimization

The granted patent EP2247580A1 validates the quinoxalin-2(1H)-one scaffold as an insulin secretion stimulator [1], while US-9212130-B2 establishes its use as a crop safener [2]. Sourcing the specific 3-ethyl-1-methyl substitution pattern ensures structural alignment with this patented chemical space, enabling lead optimization programs to explore both therapeutic and agrochemical applications without IP infringement concerns on the core scaffold.

Solid-Form Screening and Polymorph Assessment

The published single-crystal X-ray data for the regioisomer 1-ethyl-3-methylquinoxalin-2(1H)-one (triclinic P1, Z=4, with defined C–H···O hydrogen-bonding network) serves as a comparative baseline for crystallization trials [1]. Programs requiring solid-form control can use this data to benchmark the target compound's distinct crystal packing, assessing polymorphism risk and guiding form selection for preclinical development.

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